molecular formula C15H21N5O4S B2889854 2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide CAS No. 2034229-74-6

2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide

Cat. No.: B2889854
CAS No.: 2034229-74-6
M. Wt: 367.42
InChI Key: XQNMJKPWHUHEMF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a triazole-containing side chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the triazole derivative with a suitable sulfonamide reagent under basic conditions.

    Methoxylation and Benzamide Formation: The final steps involve the methoxylation of the benzene ring and the formation of the benzamide moiety through standard amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the sulfamoyl group, potentially yielding amines or other reduced derivatives.

    Substitution: The benzamide core allows for various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield 2-formyl-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound can be used to study enzyme interactions and inhibition, particularly those involving sulfamoyl and triazole groups. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, 2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of derivatives with specific desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)propyl)sulfamoyl)benzamide: Similar structure but with a shorter side chain.

    2-Methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butyl)sulfamoyl)benzamide: Similar structure but with a different substitution pattern on the side chain.

Uniqueness

The uniqueness of 2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and sulfamoyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-methoxy-5-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-10(2)13(9-20-7-6-17-19-20)18-25(22,23)11-4-5-14(24-3)12(8-11)15(16)21/h4-8,10,13,18H,9H2,1-3H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNMJKPWHUHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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